molecular formula C4H14Cl2N2O B7800563 Piperazine-2,2,3,3,5,5,6,6-d8 dihydrochloride

Piperazine-2,2,3,3,5,5,6,6-d8 dihydrochloride

Cat. No. B7800563
M. Wt: 185.12 g/mol
InChI Key: ZQVBNUIFDLXAFI-JWDQIEIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperazine-2,2,3,3,5,5,6,6-d8 dihydrochloride is a useful research compound. Its molecular formula is C4H14Cl2N2O and its molecular weight is 185.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality Piperazine-2,2,3,3,5,5,6,6-d8 dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperazine-2,2,3,3,5,5,6,6-d8 dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Efficient Synthesis of Labeled Compounds

  • Synthesis of Deuterium Labeled Hydroxyzine and Aripiprazole : Piperazine-2,2,3,3,5,5,6,6-d8 dihydrochloride is used in the synthesis of deuterium-labeled isotopes of hydroxyzine and aripiprazole, which serve as internal standards for further research via quantification analysis using HPLC-MS/MS. The synthesis process involves coupling piperazine-d8 with other compounds to achieve high purity labeled drugs (Vohra, Sandbhor, & Wozniak, 2015).

Building Blocks for Biologically Active Compounds

  • Synthesis of Differentially Protected Piperazines : Piperazine derivatives are synthesized starting from optically active piperazine-2-carboxylic acid dihydrochloride. These derivatives serve as building blocks for creating biologically active compounds and scaffolding in combinatorial libraries (Gao & Renslo, 2007).

Role in Medicinal Chemistry

  • Piperazine Derivatives in Therapeutics : Piperazine and its derivatives, including Piperazine-2,2,3,3,5,5,6,6-d8 dihydrochloride, play a crucial role in the rational design of drugs. These compounds are found in drugs with various therapeutic uses, including antipsychotic, antidepressant, anticancer, and anti-inflammatory drugs. Modifications in the substitution pattern on the piperazine nucleus can significantly impact the medicinal potential of the resultant molecules (Rathi, Syed, Shin, & Patel, 2016).

Synthesis and Characterization of Piperazine Derivatives

  • Piperazine-2,6-Diones and Their Therapeutic Properties : Piperazine derivatives, specifically Piperazine-2,6-diones, have shown therapeutic properties, including antitumor activity against various cancer types. The synthesis and characterization of these compounds involve specific reactions with amino acid methyl ester hydrochlorides, leading to high yield and purity (Mancilla et al., 2002).

properties

IUPAC Name

2,2,3,3,5,5,6,6-octadeuteriopiperazine;hydrate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2.2ClH.H2O/c1-2-6-4-3-5-1;;;/h5-6H,1-4H2;2*1H;1H2/i1D2,2D2,3D2,4D2;;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVBNUIFDLXAFI-JWDQIEIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN1.O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(NC(C(N1)([2H])[2H])([2H])[2H])([2H])[2H])[2H].O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperazine-2,2,3,3,5,5,6,6-d8 dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piperazine-2,2,3,3,5,5,6,6-d8 dihydrochloride
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Piperazine-2,2,3,3,5,5,6,6-d8 dihydrochloride
Reactant of Route 3
Piperazine-2,2,3,3,5,5,6,6-d8 dihydrochloride
Reactant of Route 4
Piperazine-2,2,3,3,5,5,6,6-d8 dihydrochloride
Reactant of Route 5
Piperazine-2,2,3,3,5,5,6,6-d8 dihydrochloride
Reactant of Route 6
Piperazine-2,2,3,3,5,5,6,6-d8 dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.